1-Aminocyclobutanecarboxylic acid
Overview
Description
1-Aminocyclobutanecarboxylic acid: is a non-proteinogenic amino acid with the molecular formula C5H9NO2 . It is characterized by a cyclobutane ring substituted with an amino group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminocyclobutanecarboxylic acid can be synthesized through several methods:
Intramolecular Cyclization: This method involves the cyclization of γ-substituted amino acid derivatives.
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Cyclopropanation of Alkenes: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Aminocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Aminocyclobutanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of bioactive peptides and peptidomimetics.
Neuroscience: It acts as an NMDA receptor antagonist at the glycine site, affecting signal transmission in the central nervous system.
Radiopharmaceuticals: The compound can be labeled with radioactive isotopes for use in positron emission tomography (PET) imaging, aiding in the diagnosis and monitoring of diseases.
Peptide Synthesis: It is used in the synthesis of cyclic peptides, which have enhanced stability and bioactivity compared to linear peptides.
Mechanism of Action
1-Aminocyclobutanecarboxylic acid exerts its effects primarily through its interaction with the NMDA receptor. It acts as an antagonist at the glycine site of the NMDA receptor, inhibiting the receptor’s activity. This interaction affects the signal transmission in the central nervous system, making it useful in studying neurological pathways and potential therapeutic targets .
Comparison with Similar Compounds
1-Aminocyclobutanecarboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring.
Cycloleucine: This compound has a cyclopentane ring and is used as an inhibitor of amino acid transport systems.
1-Aminocyclohexanecarboxylic acid: This compound has a cyclohexane ring and is used in the synthesis of bioactive peptides.
Properties
IUPAC Name |
1-aminocyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTVMQPGKVHSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176811 | |
Record name | 1-Aminocyclobutanecarboxylic acid | |
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Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 1-Aminocyclobutanecarboxylic acid | |
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CAS No. |
117259-24-2, 22264-50-2 | |
Record name | Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117259-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Aminocyclobutanecarboxylic acid | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Aminocyclobutanecarboxylic acid | |
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Record name | 1-Aminocyclobutanecarboxylic acid | |
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Record name | 1-Aminocyclobutanecarboxylic acid | |
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Record name | 1-Amino-1-cyclobutanecarboxylic acid | |
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Record name | 1-AMINOCYCLOBUTANE CARBOXYLIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K1PGC7J6Z | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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